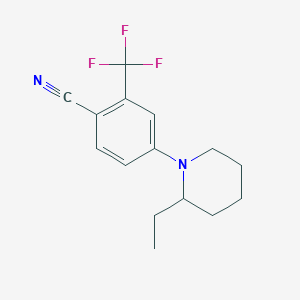

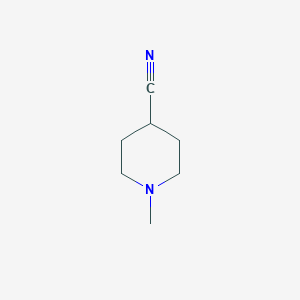

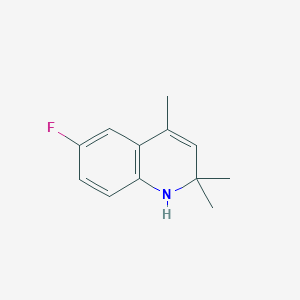

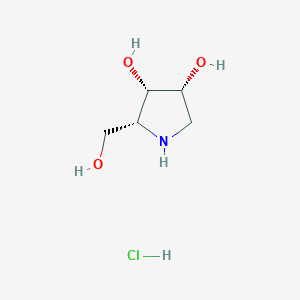

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Pyrrolidine alkaloids, which include “(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride”, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .Molecular Structure Analysis

Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . This group of compounds has not been fully investigated, although numerous important alkaloids of this class have been recognized for their promising biological effects .Chemical Reactions Analysis

Pyrrolidine alkaloids, including “(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride”, have been identified to exert toxic effects on the animal organs . Among these alkaloids, bgugaine and irniine are known to cause renal injuries, whereas nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .Physical And Chemical Properties Analysis

For the physical and chemical properties of “(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride”, you may refer to the detailed information provided by ChemicalBook .Scientific Research Applications

Synthesis and Anticancer Activity

Research has shown that derivatives of pyrrolidine 3,4-diol, including those similar to the specified compound, have been synthesized and evaluated for their anticancer activity. These derivatives exhibit specific but moderate activity as inhibitors against a-mannosidase and show promising antiproliferative effects in pancreatic cancer cell lines (Steimer et al., 2014).

Glycosidase Inhibition

Another area of application involves the synthesis of 2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol derivatives, which have been shown to inhibit various glycosidases. These compounds, derived from similar structural frameworks, have demonstrated significant inhibitory activities, particularly against alpha-mannosidase from jack bean and almond (Popowycz et al., 2004).

Synthetic Approaches to Bioactive Molecules

The compound has also been used as a starting material or intermediate in the synthesis of bioactive molecules, such as hyacinthacines, which are natural products with potential biological activities. This showcases its utility in complex synthetic pathways leading to structurally and functionally diverse molecules (Izquierdo et al., 2007).

Chiral Building Blocks

Its derivatives have been synthesized and explored as chiral building blocks for the construction of optically active pyrrolidinium salts. These compounds find applications as chiral phase-transfer catalysts, underscoring the versatility of the compound's derivatives in asymmetric synthesis (Shi et al., 1994).

Inhibitory Properties and Bioavailability

Derivatives of the compound have been investigated for their glycosidase inhibitory properties, with modifications enhancing their bioavailability and inhibitory profiles. This research indicates the potential for designing more effective inhibitors based on the structural framework of pyrrolidine-3,4-diol (Concia et al., 2013).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4-,5+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGVJCJRMKIVLJ-ZDQHTEEMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(N1)CO)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](N1)CO)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride | |

CAS RN |

100991-93-3 |

Source

|

| Record name | 3,4-Pyrrolidinediol, 2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100991-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.